molecular formula C17H27NO5 B12993753 Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate

Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate

Cat. No.: B12993753
M. Wt: 325.4 g/mol
InChI Key: ADBCLXCLPMEUCS-UHFFFAOYSA-N
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Description

Di-tert-butyl 8-oxo-5-azaspiro[25]octane-1,5-dicarboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a nitrogen-containing ring and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate typically involves the reaction of tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
  • tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide

Uniqueness

Di-tert-butyl 8-oxo-5-azaspiro[2.5]octane-1,5-dicarboxylate is unique due to its specific spirocyclic structure and the presence of two tert-butyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

ditert-butyl 8-oxo-5-azaspiro[2.5]octane-2,5-dicarboxylate

InChI

InChI=1S/C17H27NO5/c1-15(2,3)22-13(20)11-9-17(11)10-18(8-7-12(17)19)14(21)23-16(4,5)6/h11H,7-10H2,1-6H3

InChI Key

ADBCLXCLPMEUCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC12CN(CCC2=O)C(=O)OC(C)(C)C

Origin of Product

United States

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